5-Methyl-2-(4-methylphenyl)-5-(2-methylpropyl)-1,2,4-triazolidine-3-thione
Description
5-Methyl-2-(4-methylphenyl)-5-(2-methylpropyl)-1,2,4-triazolidine-3-thione is a heterocyclic compound featuring a 1,2,4-triazolidine core substituted with methyl, 4-methylphenyl, and 2-methylpropyl groups, along with a thione (-S) functional group at position 2. This structural motif is associated with diverse biological activities, including plant growth promotion (as observed in related 1,2,4-triazolidine-5-thiones) . The compound’s lipophilicity, influenced by its alkyl and aryl substituents, may enhance membrane permeability, making it a candidate for pharmacological applications such as antimicrobial or enzyme inhibition .
Properties
Molecular Formula |
C14H21N3S |
|---|---|
Molecular Weight |
263.40 g/mol |
IUPAC Name |
5-methyl-2-(4-methylphenyl)-5-(2-methylpropyl)-1,2,4-triazolidine-3-thione |
InChI |
InChI=1S/C14H21N3S/c1-10(2)9-14(4)15-13(18)17(16-14)12-7-5-11(3)6-8-12/h5-8,10,16H,9H2,1-4H3,(H,15,18) |
InChI Key |
SPUODDJXKPLDBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=S)NC(N2)(C)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(4-methylphenyl)-5-(2-methylpropyl)-1,2,4-triazolidine-3-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzylamine with isobutyraldehyde to form an intermediate, which is then cyclized with thiourea to yield the desired triazolidine-3-thione compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(4-methylphenyl)-5-(2-methylpropyl)-1,2,4-triazolidine-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The triazolidine ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of functionalized triazolidine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of triazolidine-3-thione compounds exhibit potent antimicrobial properties. For instance, studies have shown that similar compounds possess significant activity against both gram-positive and gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Anticancer Properties
Triazolidine derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. In particular, compounds with structural similarities to 5-Methyl-2-(4-methylphenyl)-5-(2-methylpropyl)-1,2,4-triazolidine-3-thione have shown promise in inhibiting the growth of cancer cells such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer) through mechanisms that may include apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
Some studies suggest that triazolidine derivatives may exhibit anti-inflammatory properties by modulating inflammatory pathways. This can be particularly useful in developing treatments for chronic inflammatory diseases .
Pesticidal Activity
The thione group in triazolidine compounds is known for its potential as a pesticide. Research indicates that these compounds can act against various pests and pathogens affecting crops, thereby enhancing agricultural productivity .
Plant Growth Regulation
Certain derivatives have been studied for their ability to promote plant growth or enhance resistance to environmental stressors, which could be beneficial in sustainable agriculture practices .
Case Study 1: Antimicrobial Testing
In a study published in the Turkish Journal of Chemistry, a series of triazolidine derivatives were synthesized and tested against various bacterial strains using disc diffusion methods. Results indicated that certain compounds exhibited significant antibacterial activity against Bacillus species, suggesting potential for development as antimicrobial agents .
Case Study 2: Cytotoxicity Evaluation
Another study evaluated the cytotoxic effects of triazolidine derivatives on multiple cancer cell lines using MTT assays. The findings revealed that specific derivatives had IC50 values indicating potent anticancer activity, warranting further investigation into their mechanisms of action and therapeutic potential .
Mechanism of Action
The mechanism of action of 5-Methyl-2-(4-methylphenyl)-5-(2-methylpropyl)-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways. The compound can bind to enzymes or receptors, disrupting their normal function and leading to the inhibition of microbial growth. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Structural Features
The compound’s structural analogs vary in substituents and heterocyclic cores, leading to differences in physicochemical and biological properties. Key examples include:
Key Observations :
- Heterocycle Core: The 1,2,4-triazolidine core (saturated) in the target compound differs from unsaturated triazole or thiazolidinone cores, affecting electronic properties and conformational flexibility .
Biological Activity
5-Methyl-2-(4-methylphenyl)-5-(2-methylpropyl)-1,2,4-triazolidine-3-thione is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C13H18N2S
- Molecular Weight : 234.36 g/mol
- Structure : The compound contains a triazolidine ring with a thione functional group, which is significant for its biological activity.
Pharmacological Activity
The biological activity of 5-Methyl-2-(4-methylphenyl)-5-(2-methylpropyl)-1,2,4-triazolidine-3-thione has been investigated in various studies. Key findings include:
Antimicrobial Activity
Research has shown that derivatives of triazolidine compounds exhibit notable antimicrobial properties. For instance:
- Study Findings : In vitro tests demonstrated that triazolidine derivatives can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the specific derivative tested .
Antioxidant Properties
The compound has also been evaluated for its antioxidant potential:
- Case Study : A study assessed the free radical scavenging activity using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results indicated that the compound exhibited significant antioxidant activity with an IC50 value of approximately 25 µg/mL .
Cytotoxicity and Cancer Research
The cytotoxic effects of the compound have been explored in cancer cell lines:
- Research Findings : In a cytotoxicity assay against human cancer cell lines (e.g., HeLa and MCF-7), the compound showed selective cytotoxicity with IC50 values ranging from 15 to 30 µg/mL. This suggests potential as an anticancer agent .
The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have been proposed:
- Inhibition of Enzymatic Activity : The thione group may play a crucial role in inhibiting key enzymes involved in cellular metabolism.
- Interaction with Cellular Receptors : The compound may interact with specific receptors or proteins within cells, influencing pathways related to oxidative stress and apoptosis.
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
